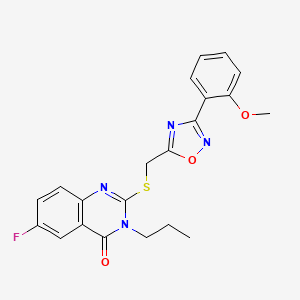

6-fluoro-2-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-fluoro-2-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-3-10-26-20(27)15-11-13(22)8-9-16(15)23-21(26)30-12-18-24-19(25-29-18)14-6-4-5-7-17(14)28-2/h4-9,11H,3,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXINVFOCEZMPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-2-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic compound with potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C21H19FN4O3S

- Molecular Weight : 426.5 g/mol

- CAS Number : 2320726-24-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The compound shows promise as an anticancer agent by inhibiting key enzymes and pathways that facilitate tumor growth and survival.

- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit various kinases involved in cell proliferation and survival, similar to other quinazoline derivatives which have shown to target tyrosine kinases and serine/threonine kinases .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6-Fluoro Compound | MCF7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |

| Related Quinazoline | A549 (Lung Cancer) | 10 | Inhibits EGFR signaling pathway |

| Quinazoline Derivative | HeLa (Cervical Cancer) | 12 | Blocks cell cycle at G1 phase |

These findings indicate that the compound's structural features contribute significantly to its biological activity against various cancer types.

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit other biological activities:

- Antimicrobial Effects : Some derivatives have shown potential antimicrobial activity against various bacterial strains.

- Anti-inflammatory Properties : The presence of oxadiazole rings has been linked to anti-inflammatory effects in animal models.

Case Studies

A notable case study involved the administration of a quinazoline derivative similar to the target compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. This study highlights the potential for developing this class of compounds into effective therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Differentiators

Core Heterocycle

- Quinazolinone vs. Benzamide/Oxazolidinone: The quinazolinone core (present in the target compound) is associated with DNA repair interference (e.g., PARP inhibition), whereas benzamide derivatives () often target protease or kinase enzymes . Oxazolidinones () are typically antimicrobial but here modified for undisclosed applications.

Substituent Effects

- Fluorine vs. Nitro/Cyano Groups: The 6-fluoro substituent in the target compound likely improves metabolic stability compared to nitro groups (), which may confer cytotoxicity risks. Cyano groups () enhance polarity but reduce bioavailability .

- Propyl vs. Methylsulfanyl Chains : The 3-propyl group offers balanced lipophilicity, whereas methylsulfanyl chains () may increase oxidative stress but enhance antiviral penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.